2-(Aminomethyl)-6-methoxyphenol
CAS No.: 86855-27-8
Cat. No.: VC1913324
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 86855-27-8 |
---|---|
Molecular Formula | C8H11NO2 |
Molecular Weight | 153.18 g/mol |
IUPAC Name | 2-(aminomethyl)-6-methoxyphenol |
Standard InChI | InChI=1S/C8H11NO2/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,10H,5,9H2,1H3 |
Standard InChI Key | CLJHZQFAKIIMBA-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1O)CN |
Canonical SMILES | COC1=CC=CC(=C1O)CN |
2-(Aminomethyl)-6-methoxyphenol is an organic compound characterized by its unique structure, featuring an amino group and a methoxy group attached to a phenolic ring. Its chemical formula is often reported as C10H13NO2, although some sources suggest variations in the molecular formula due to different derivatives or impurities. The compound is notable for its applications in organic synthesis and biological research, particularly due to its potential biological activities and reactivity patterns.
Synthesis Methods
The synthesis of 2-(Aminomethyl)-6-methoxyphenol typically involves several key steps, although detailed procedures may vary depending on the starting materials and desired purity. Common methods include condensation reactions and modifications of existing phenolic compounds.
Applications and Biological Activities
2-(Aminomethyl)-6-methoxyphenol finds diverse applications across various fields, including medicinal chemistry and organic synthesis. It is used as a spectroscopic reagent, particularly in fluorescence spectroscopy, due to its ability to form complexes with metal ions. The compound has been studied for its potential antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications targeting oxidative stress and inflammatory diseases.
Application | Description |
---|---|
Spectroscopic Reagent | Used in fluorescence spectroscopy to detect metal ions |
Antioxidant Properties | Potential to protect cells from oxidative stress |
Anti-inflammatory Properties | Candidate for therapeutic applications targeting inflammatory diseases |
Research Findings
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume